
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. Thiazoles belong to the azole heterocycles, which also include imidazoles and oxazoles. The thiazole ring is planar, and its aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents. It has applications in various fields due to its unique structure and properties .
Chemical Reactions Analysis
Thiazoles can undergo various reactions, including electrophilic and nucleophilic substitutions. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions may include derivatives with modified functional groups or side chains.
Scientific Research Applications
4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate finds applications in several areas:
Antimicrobial Agents: Thiazoles have been explored as potential antimicrobial agents.
Antifungal Compounds: Thiazoles exhibit antifungal properties.
Antineoplastic Drugs: Some thiazole derivatives show promise as antitumor or cytotoxic agents.
Biological Research: Thiazoles are used in biological research due to their diverse activities.
Mechanism of Action
The exact mechanism by which 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers often compare 4-Benzhydryl 2-ethyl thiazole-2,4-dicarboxylate with other thiazole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C20H17NO4S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-O-benzhydryl 2-O-ethyl 1,3-thiazole-2,4-dicarboxylate |
InChI |
InChI=1S/C20H17NO4S/c1-2-24-20(23)18-21-16(13-26-18)19(22)25-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,17H,2H2,1H3 |
InChI Key |
CZIGDNJCMQOPDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


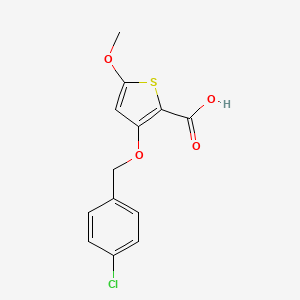
![4-([1,1'-Biphenyl]-4-yl)-2-amino-5-(methylsulfonyl)thiophene-3-carbonitrile](/img/structure/B12070373.png)
![N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)

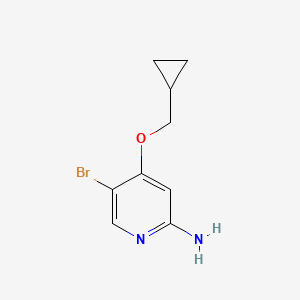
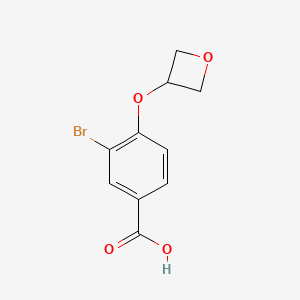

![N-[2-(3-methylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12070418.png)
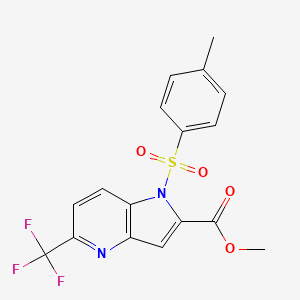
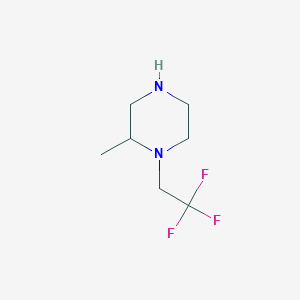

![1-[5-(Trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B12070427.png)

![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
